DL-Serine methyl ester hydrochloride
Overview
Description
Mechanism of Action
Target of Action
DL-Serine methyl ester hydrochloride is primarily an NMDA agonist . It acts at the glycine site , which is a crucial part of the NMDA receptor complex in the central nervous system. This receptor plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
As an NMDA agonist, this compound binds to the glycine site of the NMDA receptor . This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain. The compound’s interaction with its target leads to an increase in the influx of calcium ions into the neuron, which can result in changes in neuronal function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . By acting as an NMDA agonist, it can influence the function of this pathway and its downstream effects, which include synaptic plasticity and memory formation. Additionally, it is a precursor of glycine by serine hydroxymethyltransferase , suggesting a role in the glycine-serine metabolic pathway.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an NMDA agonist. By enhancing the function of NMDA receptors, it can influence neuronal excitability and synaptic plasticity . These effects can have significant implications for learning and memory processes in the brain.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool and dark place, preferably at a temperature below 15°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These factors can affect the compound’s stability and, consequently, its efficacy. Furthermore, the compound’s action can be influenced by the physiological environment, including the presence of other neurotransmitters and the overall state of the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Serine methyl ester hydrochloride can be synthesized through the esterification of DL-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: DL-serine is reacted with methanol in the presence of hydrochloric acid to form DL-serine methyl ester.
Purification: The resulting ester is purified through crystallization or other purification techniques to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: DL-serine and methanol are prepared in large quantities.
Reaction: The esterification reaction is carried out in large reactors with controlled temperature and pressure conditions.
Purification: The product is purified using industrial-scale crystallization or other purification methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: DL-Serine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form corresponding oxo compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxo compounds derived from the hydroxyl group.
Reduction Products: Alcohols derived from the ester group.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Serine methyl ester hydrochloride has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Research: It serves as a substrate in enzymatic reactions and studies involving serine metabolism.
Pharmaceutical Research: It is used in the development of drugs and therapeutic agents.
Industrial Applications: It is used in the production of various chemicals and intermediates.
Comparison with Similar Compounds
- L-Serine methyl ester hydrochloride
- D-Serine methyl ester hydrochloride
- DL-Serine ethyl ester hydrochloride
- L-Serine ethyl ester hydrochloride
Comparison: DL-Serine methyl ester hydrochloride is unique due to its racemic mixture of both D- and L-forms of serine. This makes it versatile for various applications compared to its enantiomerically pure counterparts. The methyl ester group also provides distinct reactivity compared to ethyl esters .
Properties
IUPAC Name |
methyl 2-amino-3-hydroxypropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBQJIBNNUJNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971577 | |
Record name | Methyl serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-04-5, 5680-80-8 | |
Record name | Serine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5619-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl DL-serinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Serine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl DL-serinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of DL-Serine methyl ester hydrochloride in the synthesis of Linezolid mimetics?
A1: this compound serves as a crucial starting material in the synthesis of novel oxazolidin-2-one derivatives, which mimic the structure and potential antibacterial activity of Linezolid []. The synthesis, as described in the research paper "A NEW ROUTE FOR THE SYNTHESIS OF LINEZOLID MIMETIC 3,4-DISUBSTITUTED OXAZOLIDIN-2-ONE DERIVATIVES" [], involves reacting this compound with aromatic carboxylic acid derivatives to form an amino alcohol intermediate. This intermediate then undergoes a cyclization reaction with diethyl carbonate, ultimately yielding the desired oxazolidin-2-one compounds [].
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